

Technical Guide: Benzyl (3-bromopropyl)carbamate (CAS: 39945-54-5) in Drug Discovery

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Compound of Interest

Compound Name: Carbamic acid, (3-bromopropyl)-, benzyl ester

Cat. No.: B112582

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data, synthetic utility, and biological applications of Benzyl (3-bromopropyl)carbamate. This bifunctional molecule is a key building block in the development of targeted therapeutics, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Compound Characterization: Benzyl (3-bromopropyl)carbamate

Benzyl (3-bromopropyl)carbamate is a stable, off-white solid at room temperature.^[1] Its chemical structure features a carbamate group protected by a benzyl moiety and a reactive bromopropyl group, making it an ideal component for covalent modification and linker chemistry in drug design.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of Benzyl (3-bromopropyl)carbamate.

Identifier	Value	Reference
CAS Number	39945-54-5	[1]
Molecular Formula	C ₁₁ H ₁₄ BrNO ₂	[1]
Molecular Weight	272.14 g/mol	[1]
IUPAC Name	benzyl (3-bromopropyl)carbamate	[2]
SMILES	O=C(OCC1=CC=CC=C1)NCC CBr	[1]
InChI Key	QGTWQXTXRILXOV- UHFFFAOYSA-N	[1]

Property	Value	Reference
Appearance	Off-White Solid	[1]
Melting Point	37-39 °C	[1]
Boiling Point	379.4 ± 35.0 °C (Predicted)	[1]
Density	1.379 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Chloroform (Slightly), Ethyl Acetate (Sparingly), Methanol (Slightly)	[1]

Spectroscopic Data	Details	Reference
¹ H-NMR (300 MHz, CDCl ₃)	δ 7.32 (5H, m), 5.15 (1H, br s), 5.06 (2H, s), 3.39 (2H, t), 3.30 (2H, q), 2.06 – 1.96 (2H, m)	[1]
¹³ C-NMR (75.5 MHz, CDCl ₃)	δ 156.4, 136.3, 128.4, 128.0, 127.9, 66.6, 39.2, 32.3, 30.6	[1]

Experimental Protocols

Synthesis of Benzyl (3-bromopropyl)carbamate

Two common laboratory-scale synthetic routes for Benzyl (3-bromopropyl)carbamate are outlined below.

Protocol 1: From 3-Bromopropylamine Hydrobromide

This method involves the reaction of 3-bromopropylamine hydrobromide with benzyl chloroformate in the presence of a non-nucleophilic base.

- Materials: 3-bromopropylamine hydrobromide, benzyl chloroformate, diisopropylethylamine (DIPEA), dry tetrahydrofuran (THF), ethyl acetate (EtOAc), hexane, silica gel, Celite.
- Procedure:
 - Suspend 3-bromopropylamine hydrobromide (1 equivalent) in dry THF.
 - Add benzyl chloroformate (1.05 equivalents) to the suspension at room temperature.
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Add DIPEA (1.01 equivalents) dropwise to the cooled mixture.
 - Allow the reaction to stir at 0 °C for 1 hour.
 - Filter the crude reaction mixture through a pad of Celite to remove solids.
 - Evaporate the solvent from the filtrate under reduced pressure.
 - Purify the resulting residue by flash chromatography on silica gel using a gradient of 10-30% ethyl acetate in hexane to yield the final product.

Protocol 2: From Benzyl N-(3-hydroxypropyl)carbamate

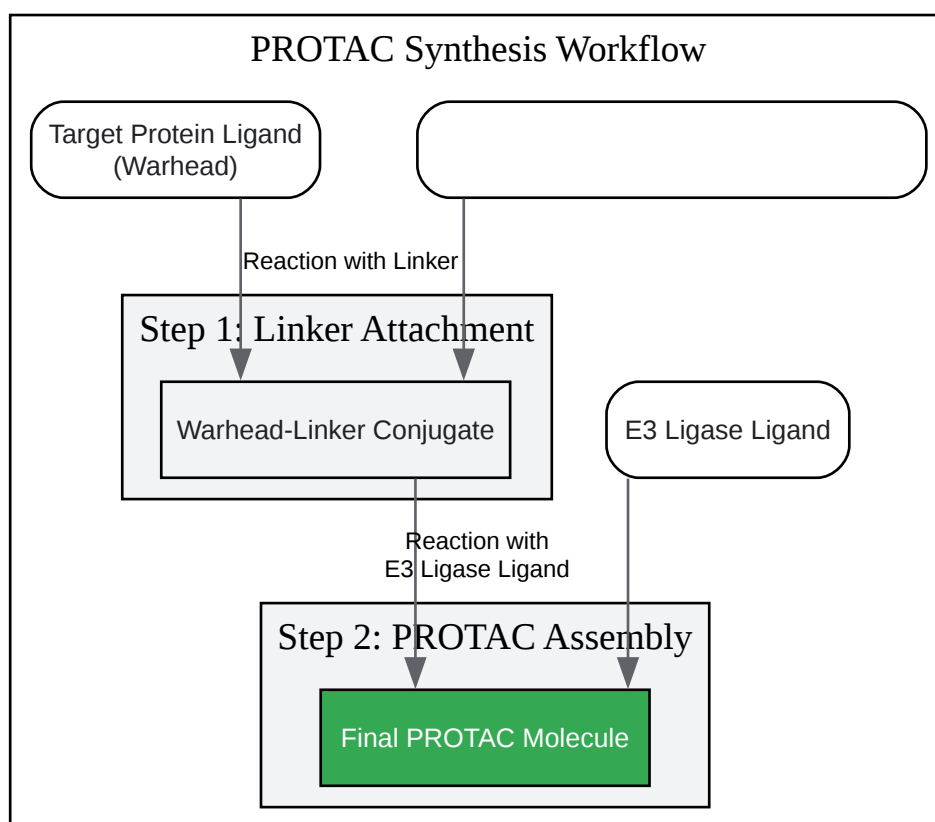
This protocol utilizes a bromination reaction with triphenylphosphine and carbon tetrabromide.

- Materials: Benzyl N-(3-hydroxypropyl)carbamate, triphenylphosphine, carbon tetrabromide, dry tetrahydrofuran (THF), dichloromethane (CH_2Cl_2), magnesium sulfate (MgSO_4), silica gel.
- Procedure:
 - Dissolve Benzyl N-(3-hydroxypropyl)carbamate (1 equivalent) in dry THF.
 - In a separate flask, prepare a solution of triphenylphosphine (2 equivalents) and carbon tetrabromide (2 equivalents) in dry THF.
 - Add the triphenylphosphine/carbon tetrabromide solution dropwise to the solution of Benzyl N-(3-hydroxypropyl)carbamate.
 - Stir the reaction mixture at room temperature for 48 hours.
 - Filter the solution to remove any insoluble solids.
 - Evaporate the solvent from the filtrate.
 - Dissolve the residue in dichloromethane and wash with water.
 - Dry the organic layer over magnesium sulfate and evaporate the solvent.
 - Purify the resulting oily residue by column chromatography on silica gel to obtain Benzyl (3-bromopropyl)carbamate.^[1]

Application in PROTAC Synthesis

Benzyl (3-bromopropyl)carbamate is a valuable bifunctional linker used in the construction of PROTACs.^[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.^[4] The linker component of a PROTAC is crucial for establishing the appropriate orientation and distance between the target protein and the E3 ligase to facilitate ubiquitination and subsequent proteasomal degradation.

The following diagram illustrates the general workflow for synthesizing a PROTAC, highlighting the role of a linker precursor like Benzyl (3-bromopropyl)carbamate.



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A general workflow for the synthesis of a PROTAC molecule.

Biological Context: Targeting Bruton's Tyrosine Kinase (BTK)

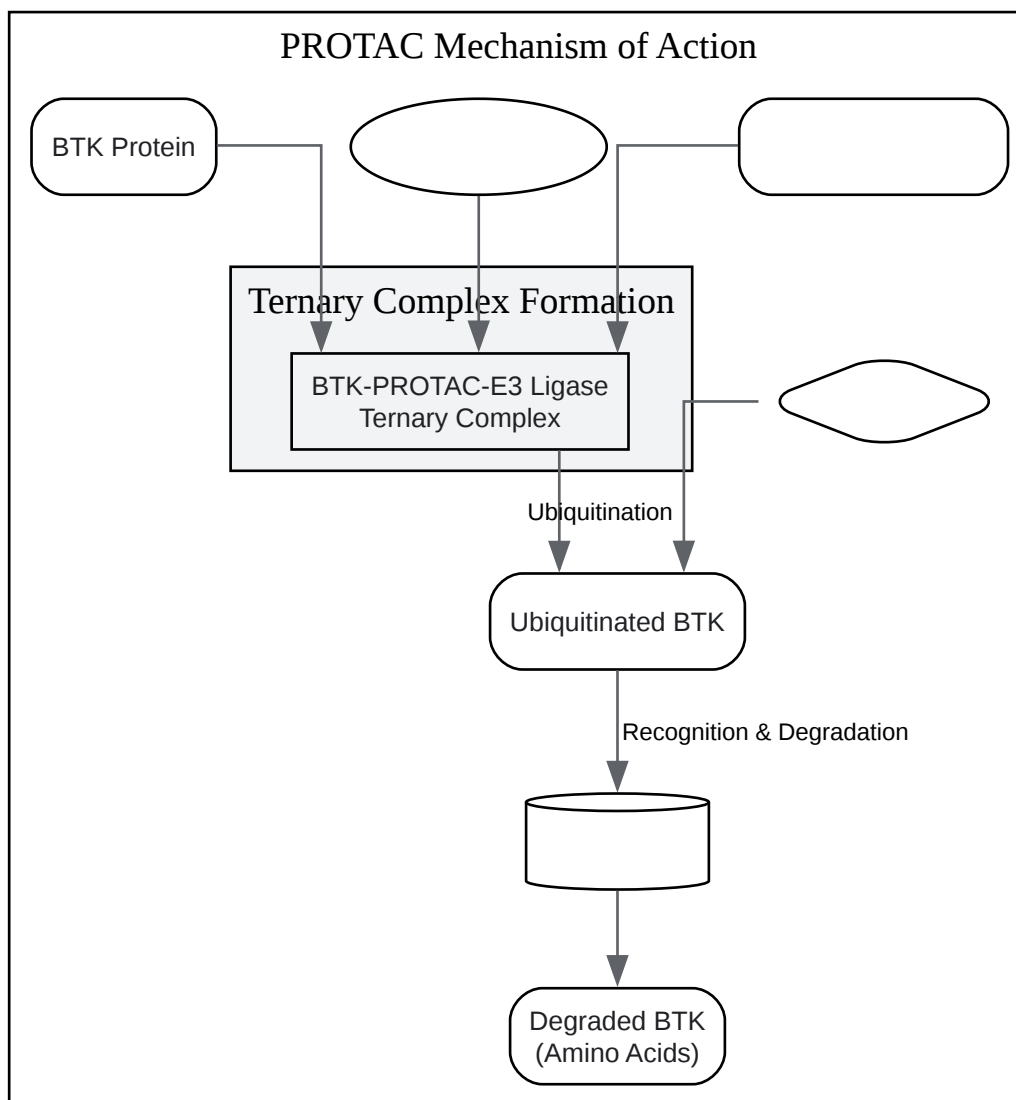
To illustrate the application of a PROTAC synthesized using a linker derived from Benzyl (3-bromopropyl)carbamate, we will consider the targeting of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for various B-cell malignancies.^{[4][5]}

A hypothetical BTK-targeting PROTAC could be designed with a warhead that binds to BTK, a linker derived from Benzyl (3-bromopropyl)carbamate, and a ligand that recruits an E3 ligase such as Cereblon (CRBN).

Mechanism of Action: BTK Degradation

The BTK-targeting PROTAC would induce the formation of a ternary complex between BTK and the E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to BTK, marking it for degradation by the proteasome. The degradation of BTK disrupts the BCR signaling pathway, leading to reduced B-cell proliferation and survival.

The following diagram illustrates the mechanism of action of a BTK-targeting PROTAC.



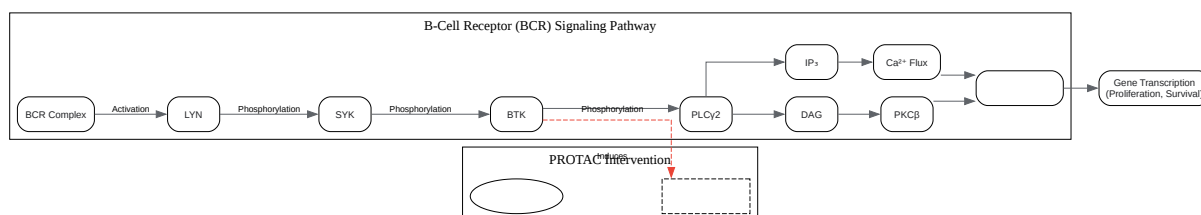
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The mechanism of targeted protein degradation by a BTK-PROTAC.

Impact on the B-Cell Receptor (BCR) Signaling Pathway

The degradation of BTK by a PROTAC would block the downstream signaling cascade initiated by BCR activation. This would inhibit the activation of key transcription factors, such as NF- κ B, which are essential for B-cell survival and proliferation.

The following diagram illustrates the BCR signaling pathway and the point of intervention by a BTK-targeting PROTAC.



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Interruption of the BCR signaling pathway by a BTK-targeting PROTAC.

Safety Information

Benzyl (3-bromopropyl)carbamate is classified with the hazard code Xn (Harmful) and carries the risk statements R22 (Harmful if swallowed) and R36/37/38 (Irritating to eyes, respiratory system and skin).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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